Terpendole I

Descripción general

Descripción

Terpendole I es un diterpeno indólico fúngico, una clase de compuestos conocidos por sus complejas estructuras moleculares y significativas actividades biológicas. Estos compuestos se aíslan típicamente de los hongos y se ha encontrado que exhiben diversas actividades biológicas, incluyendo tremorgenicidad, propiedades insecticidas e inhibición del crecimiento del polen . En particular, se ha identificado a this compound como un inhibidor de la acil-CoA: colesterol aciltransferasa (ACAT), una enzima involucrada en el metabolismo del colesterol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de terpendole I involucra la construcción de un sistema decahidro-1H-benzo[f]cromeno utilizando una reacción de Diels-Alder intermolecular. Los materiales de partida para esta síntesis incluyen 2-metil-1,3-ciclohexanodiona y ácido indol-2-carboxílico . Las condiciones de reacción típicamente implican el uso de un dienófilo y un intermedio dieno, que sufren ciclación para formar el producto deseado.

Métodos de producción industrial: Se ha identificado al hongo Albophoma yamanashiensis como un productor natural de this compound .

Análisis De Reacciones Químicas

Tipos de reacciones: Terpendole I experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las condiciones de reacción a menudo involucran temperaturas controladas y niveles de pH para garantizar las transformaciones deseadas.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen diversos derivados de this compound, que pueden exhibir actividades biológicas mejoradas o alteradas. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados hidroxilados, que pueden tener diferentes efectos inhibitorios sobre ACAT .

Aplicaciones Científicas De Investigación

Terpendole I tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, sirve como un compuesto modelo para estudiar la síntesis y la reactividad de los diterpenos indolicos. En biología, se utiliza this compound para investigar los mecanismos de producción de metabolitos secundarios fúngicos y sus roles ecológicos. En medicina, su efecto inhibitorio sobre ACAT lo convierte en un posible candidato para desarrollar tratamientos para trastornos relacionados con el colesterol .

Mecanismo De Acción

El mecanismo de acción de terpendole I involucra su inhibición de ACAT, una enzima que cataliza la formación de ésteres de colesterol a partir de colesterol y acil-CoA graso. Al inhibir ACAT, this compound reduce la formación de ésteres de colesterol, afectando así el metabolismo del colesterol . Esta inhibición se logra mediante la unión de this compound al sitio activo de ACAT, evitando que la enzima catalice su reacción.

Comparación Con Compuestos Similares

Terpendole I es parte de una familia más grande de diterpenos indolicos, que incluye compuestos como terpendole E, paspalinina y paxilína . Estos compuestos comparten una estructura central común que consiste en un esqueleto de diterpeno cíclico y una unidad de indol. Cada compuesto exhibe actividades biológicas y características estructurales únicas. Por ejemplo, se sabe que terpendole E tiene un efecto inhibitorio sobre la quinesina mitótica Eg5, mientras que la paxilína es una potente micotoxina tremorgénica . La singularidad de this compound radica en su inhibición específica de ACAT, que lo distingue de otros diterpenos indolicos con diferentes objetivos moleculares y actividades biológicas .

Actividad Biológica

Terpendole I is an indole diterpene compound primarily isolated from the fungus Volutella citrinella. This compound has garnered attention due to its potential biological activities, particularly its inhibitory effects on sterol O-acyltransferase (SOAT) enzymes, which are implicated in lipid metabolism and various disease states, including cancer and cardiovascular diseases. This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

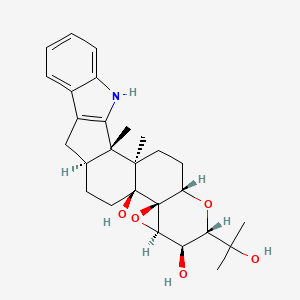

This compound features a complex structure characterized by an indole-diterpene backbone. The molecular formula for this compound is , indicating significant structural complexity with multiple rings and functional groups that contribute to its biological activity. The detailed structural elucidation was achieved through various spectroscopic techniques, including NMR and mass spectrometry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 655.81 g/mol |

| Absorbance Maxima (UV) | 213, 248, 290 nm |

| IR Absorption Peaks | 3413, 2977, 2930, 1458 cm |

Inhibition of Sterol O-Acyltransferase

This compound has been studied for its inhibitory effects on SOAT enzymes. SOAT1 and SOAT2 play crucial roles in cholesterol esterification and are associated with various pathologies. Research indicates that while some congeners of terpendoles exhibit strong inhibitory activity against SOAT1 and SOAT2, this compound itself has shown reduced or negligible inhibitory effects compared to its derivatives.

- IC50 Values : The inhibitory concentration required to achieve 50% inhibition (IC50) of SOAT activity varies among terpendole congeners. For instance, newer congeners like Terpendole N exhibited significant inhibition with IC50 values in the low micromolar range.

Antimicrobial Activity

Studies have also assessed the antimicrobial properties of this compound. It has demonstrated weak antimicrobial effects against certain pathogens, including Candida albicans, suggesting potential applications in treating fungal infections. However, its efficacy remains limited compared to other antifungal agents.

Structure-Activity Relationships (SAR)

The biological activity of terpendoles is closely linked to their structural features. The presence of specific ring systems and functional groups influences their interaction with target enzymes. For example:

- Ring Systems : Compounds with multiple consecutive rings tend to exhibit enhanced SOAT inhibitory activity.

- Functional Groups : Modifications in hydroxyl and carbonyl groups can significantly alter the potency and selectivity towards SOAT isozymes.

Case Studies

- In Vitro Studies : A study conducted on various terpendole congeners revealed that while this compound showed limited SOAT inhibition, derivatives like Terpendole N were effective in reducing cholesterol levels in cell lines.

- Animal Models : In vivo studies using animal models indicated a potential role for terpendoles in modulating lipid profiles, although further research is needed to confirm these findings and understand the underlying mechanisms.

Propiedades

IUPAC Name |

(1S,2R,5S,7S,8R,9R,11S,12S,15S)-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6,10-dioxa-24-azaheptacyclo[13.10.0.02,12.05,11.09,11.017,25.018,23]pentacosa-17(25),18,20,22-tetraene-8,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO5/c1-23(2,30)21-19(29)22-27(33-22)18(32-21)10-11-24(3)25(4)14(9-12-26(24,27)31)13-16-15-7-5-6-8-17(15)28-20(16)25/h5-8,14,18-19,21-22,28-31H,9-13H2,1-4H3/t14-,18-,19+,21-,22+,24+,25+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOANWZRKXOJTC-ZWNZASDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4(C1(CCC5C2(C6=C(C5)C7=CC=CC=C7N6)C)O)C(O4)C(C(O3)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@@]4([C@@]1(CC[C@@H]5[C@@]2(C6=C(C5)C7=CC=CC=C7N6)C)O)[C@H](O4)[C@@H]([C@H](O3)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.